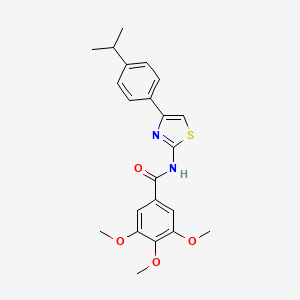
N-(4-(4-isopropylphenyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-(4-isopropylphenyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide” is a complex organic compound. It contains a thiazole ring, which is a type of heterocycle. Thiazoles are known for their wide range of biological activities .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, thiazole derivatives are often synthesized by condensation of α-haloketones or α-haloaldehydes with thioamides .Molecular Structure Analysis
The molecule contains a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom . It also has an isopropylphenyl group, a trimethoxybenzyl group, and an amide group.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For instance, the amide group might undergo hydrolysis, and the thiazole ring might participate in electrophilic substitution reactions .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Thiazoles are known for their antibacterial properties . In particular, N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamides, which combine thiazole and sulfonamide groups, have been synthesized and investigated for their antibacterial activity . These molecules display potent antibacterial activity against both Gram-negative and Gram-positive bacteria .
Antifungal Activity
Thiazoles also exhibit antifungal properties . The specific antifungal activity of “N-(4-(4-isopropylphenyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide” would need to be investigated further.
Anti-inflammatory Activity
Thiazoles have been found to possess anti-inflammatory properties . This suggests that “N-(4-(4-isopropylphenyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide” could potentially be used in the treatment of inflammatory conditions.
Antitumor Activity
Thiazoles have shown potential as antitumor agents . The specific antitumor activity of “N-(4-(4-isopropylphenyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide” would need to be investigated further.
Antitubercular Activity
Thiazoles have demonstrated antitubercular properties . This suggests that “N-(4-(4-isopropylphenyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide” could potentially be used in the treatment of tuberculosis.
Antidiabetic Activity
Thiazoles have been found to possess antidiabetic properties . This suggests that “N-(4-(4-isopropylphenyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide” could potentially be used in the treatment of diabetes.
Antiviral Activity
Thiazoles also exhibit antiviral properties . The specific antiviral activity of “N-(4-(4-isopropylphenyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide” would need to be investigated further.
Antioxidant Activity
A series of N2-[2-chloro-4(3,4,5-trimethoxy phenyl azetidin-1-yl]-N 4-(substituted aryl)-1,3-thiazole-2,4-diamine were synthesized and screened for their in vitro antioxidant activity .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,4,5-trimethoxy-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-13(2)14-6-8-15(9-7-14)17-12-29-22(23-17)24-21(25)16-10-18(26-3)20(28-5)19(11-16)27-4/h6-13H,1-5H3,(H,23,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFHBHHQLPNUSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-isopropylphenyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

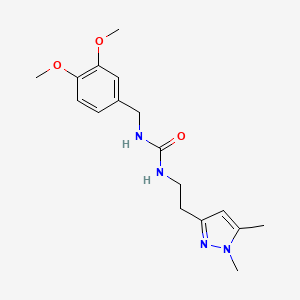
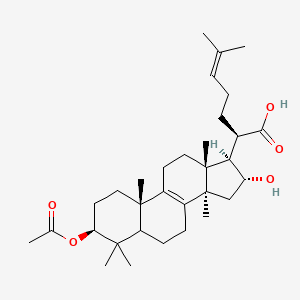

![Tert-butyl N-[[3-(aminomethyl)-3-fluorocyclobutyl]methyl]carbamate](/img/structure/B2386420.png)
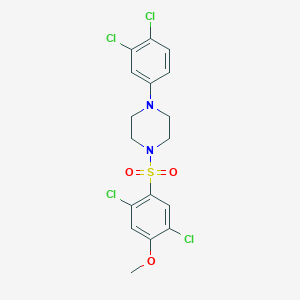
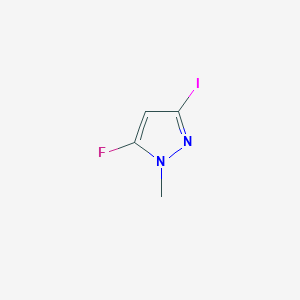


![2-((2-oxo-2-phenylethyl)thio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2386430.png)
![Tert-butyl (4-ethynylbicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B2386431.png)
![3-(1-Methylimidazol-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2386432.png)


![N-allyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B2386438.png)